(2Z)-2-benzylidene-7-[(dimethylamino)methyl]-6-hydroxy-4-methyl-1-benzofuran-3(2H)-one
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Overview
Description
(2Z)-2-benzylidene-7-[(dimethylamino)methyl]-6-hydroxy-4-methyl-1-benzofuran-3(2H)-one is a complex organic compound with a unique structure that includes a benzofuran core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-benzylidene-7-[(dimethylamino)methyl]-6-hydroxy-4-methyl-1-benzofuran-3(2H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the condensation of benzaldehyde derivatives with appropriate benzofuran intermediates under controlled conditions. The reaction conditions often involve the use of catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that are scalable and cost-effective. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and consistency of the production process.
Chemical Reactions Analysis
Types of Reactions
(2Z)-2-benzylidene-7-[(dimethylamino)methyl]-6-hydroxy-4-methyl-1-benzofuran-3(2H)-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Common in organic synthesis, substitution reactions can replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Various halogenating agents or nucleophiles under controlled temperature and pH conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinone derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (2Z)-2-benzylidene-7-[(dimethylamino)methyl]-6-hydroxy-4-methyl-1-benzofuran-3(2H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its structural features make it a candidate for probing biological systems and understanding molecular interactions.
Medicine
Medically, this compound has potential applications in drug development. Its ability to interact with specific biological targets makes it a candidate for therapeutic agents.
Industry
In industry, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its applications can range from polymers to advanced composites.
Mechanism of Action
The mechanism of action of (2Z)-2-benzylidene-7-[(dimethylamino)methyl]-6-hydroxy-4-methyl-1-benzofuran-3(2H)-one involves its interaction with molecular targets such as enzymes or receptors. The compound can modulate biological pathways by binding to specific sites, leading to changes in cellular functions. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Coumarin Derivatives: These compounds share a benzopyran ring structure and exhibit various biological activities.
Benzofuran Derivatives: Similar in structure, these compounds are used in medicinal chemistry and materials science.
Uniqueness
What sets (2Z)-2-benzylidene-7-[(dimethylamino)methyl]-6-hydroxy-4-methyl-1-benzofuran-3(2H)-one apart is its specific functional groups and the potential for diverse chemical modifications. This versatility makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
(2Z)-2-benzylidene-7-[(dimethylamino)methyl]-6-hydroxy-4-methyl-1-benzofuran-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO3/c1-12-9-15(21)14(11-20(2)3)19-17(12)18(22)16(23-19)10-13-7-5-4-6-8-13/h4-10,21H,11H2,1-3H3/b16-10- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDXUHNUSENKIPU-YBEGLDIGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C2=C1C(=O)C(=CC3=CC=CC=C3)O2)CN(C)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C2=C1C(=O)/C(=C/C3=CC=CC=C3)/O2)CN(C)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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